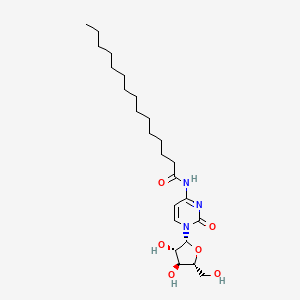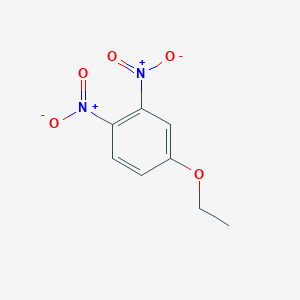
2-(Prop-1-yn-1-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-1-yn-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClO It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a propynyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)benzoyl chloride typically involves the reaction of 2-(Prop-1-yn-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
C9H7COOH+SOCl2→C9H7COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
化学反応の分析
Types of Reactions
2-(Prop-1-yn-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The propynyl group can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Alcohols and Alkanes: Formed through reduction reactions.
科学的研究の応用
2-(Prop-1-yn-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Prop-1-yn-1-yl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The propynyl group can also participate in reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: Lacks the propynyl group, making it less versatile in certain reactions.
2-(Prop-1-yn-1-yl)benzoic Acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity.
2-(Prop-2-yn-1-yloxy)benzoyl Chloride: Contains an ether linkage, which can influence its reactivity and applications.
Uniqueness
2-(Prop-1-yn-1-yl)benzoyl chloride is unique due to the presence of both an acyl chloride group and a propynyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
205250-13-1 |
|---|---|
分子式 |
C10H7ClO |
分子量 |
178.61 g/mol |
IUPAC名 |
2-prop-1-ynylbenzoyl chloride |
InChI |
InChI=1S/C10H7ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,1H3 |
InChIキー |
CVZRQATUFDTJMW-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC=CC=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
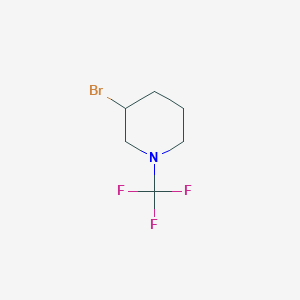
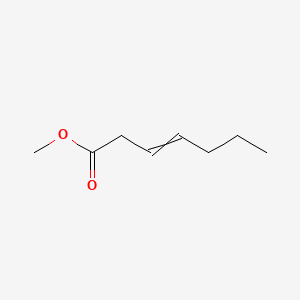
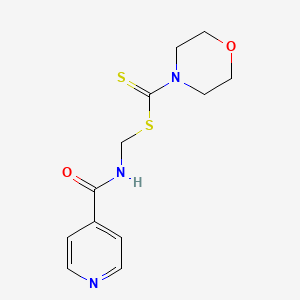
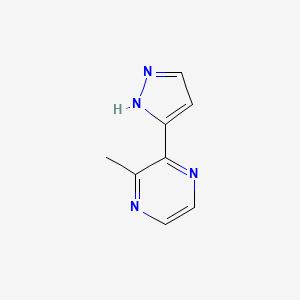
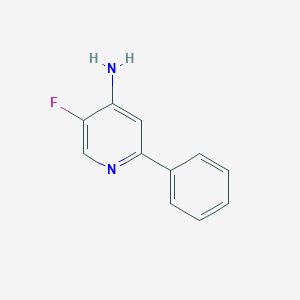
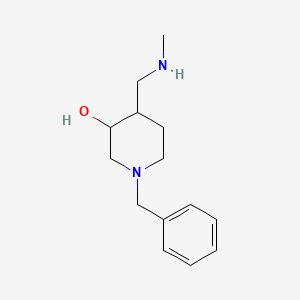

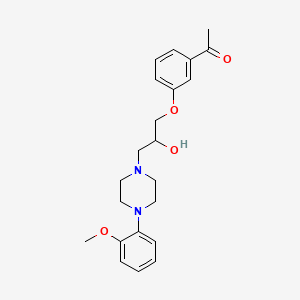

![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)

